Cas no 633-68-1 (2,3-Dibromoanthracene-9,10-dione)
2,3-Dibromoanthracene-9,10-dione Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dibromoanthracene-9,10-dione
- 2,3-dibromo-9,10-Anthracenedione
- 2,3-DIBROMOANTHRAQUINONE
- 2,3,5,6-TETRAHYDROXYBENZO-1,4-QUINONE
- 2,3-Dibrom-anthrachinon
- 2,3-Dibromo-9,10-anthraquinone
- 2,3-dibromo-anthraquinone
- 9,10-Anthracenedione,2,3-dibromo
- QC-7275
- F84002
- SB66741
- MFCD16038227
- SY352745
- RECQBTCMRZKCQX-UHFFFAOYSA-N
- AC-24454
- 633-68-1
- DTXSID10565498
- DB-073316
- SCHEMBL571761
- J-506916
- AKOS016012079
- 2,3-DIBROMO-9,10-DIHYDROANTHRACENE-9,10-DIONE
-
- MDL: MFCD16038227
- Inchi: 1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
- InChI Key: RECQBTCMRZKCQX-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O)Br
Computed Properties
- Exact Mass: 363.87300
- Monoisotopic Mass: 363.87345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.911
- PSA: 34.14000
- LogP: 3.98700
2,3-Dibromoanthracene-9,10-dione Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,3-Dibromoanthracene-9,10-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A229000330-1g |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 1g |
$520.00 | 2023-09-01 | |
| Chemenu | CM274838-1g |
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| eNovation Chemicals LLC | D242235-1g |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 1g |
$545 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503500-100mg |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 97% | 100mg |
¥765.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503500-250mg |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 97% | 250mg |
¥1020.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503500-1g |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 97% | 1g |
¥2975.00 | 2024-05-06 | |
| Ambeed | A706960-100mg |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 100mg |
$375.0 | 2025-04-18 | |
| Ambeed | A706960-250mg |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 250mg |
$115.0 | 2024-08-02 | |
| Ambeed | A706960-1g |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 1g |
$285.0 | 2024-08-02 | |
| eNovation Chemicals LLC | D242235-1g |
2,3-Dibromoanthracene-9,10-dione |
633-68-1 | 95% | 1g |
$545 | 2025-02-20 |
2,3-Dibromoanthracene-9,10-dione Suppliers
2,3-Dibromoanthracene-9,10-dione Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 2,3-Dibromoanthracene-9,10-dione
Introduction to 2,3-Dibromoanthracene-9,10-dione (CAS No: 633-68-1)
2,3-Dibromoanthracene-9,10-dione, with the chemical formula C14H4B2O2, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a brominated anthracene core, making it a valuable intermediate in the development of various chemical applications. The presence of two bromine atoms at the 2 and 3 positions enhances its reactivity, allowing for further functionalization and modification. This compound has garnered considerable attention due to its potential applications in medicinal chemistry and material science.
The synthesis of 2,3-Dibromoanthracene-9,10-dione typically involves the bromination of anthracene followed by oxidation to form the dione moiety. The precise control of reaction conditions is crucial to achieving high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.
In pharmaceutical research, 2,3-Dibromoanthracene-9,10-dione serves as a versatile building block for the development of novel therapeutic agents. Its structural framework allows for the introduction of various pharmacophores, enabling the design of compounds with specific biological activities. For instance, studies have shown that derivatives of this compound exhibit promising anti-cancer properties by inhibiting key enzymes involved in tumor growth and proliferation.
One of the most intriguing aspects of 2,3-Dibromoanthracene-9,10-dione is its role in photochemical applications. The bromine substituents enhance its absorption in the UV-Vis spectrum, making it useful in photodynamic therapy and other light-induced reactions. Researchers have explored its potential in developing advanced materials for organic electronics, where its ability to undergo photochemical transformations is highly beneficial.
The latest research highlights several innovative applications of 2,3-Dibromoanthracene-9,10-dione. A notable study published in a leading organic chemistry journal demonstrated its utility in constructing complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions. This approach has opened new avenues for synthesizing intricate molecular architectures with potential pharmaceutical benefits.
In addition to its synthetic value, 2,3-Dibromoanthracene-9,10-dione has been investigated for its environmental impact. Studies have examined its degradation pathways and ecotoxicological profile under various conditions. These findings are crucial for assessing its suitability in industrial applications and ensuring environmental safety.
The future prospects of 2,3-Dibromoanthracene-9,10-dione are vast and multifaceted. Ongoing research aims to optimize its synthesis for cost-effectiveness and scalability while exploring new derivatives with enhanced biological activities. Collaborative efforts between academia and industry are expected to drive further innovation in this field.
In conclusion, 2,3-Dibromoanthracene-9,10-dione (CAS No: 633-68-1) is a pivotal compound with diverse applications in pharmaceuticals and material science. Its unique structural properties make it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding progresses, the potential uses of this compound are likely to expand even further.
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